2-Amino-5-methylbenzoic acid
Overview
Description
Mechanism of Action
Target of Action
2-Amino-5-methylbenzoic acid, also known as 5-methylanthranilic acid, is a biochemical reagent It has been used in the synthesis of several organic compounds, indicating that it may interact with a variety of molecular targets .
Mode of Action
It’s known to be used in the solution-phase peptide synthesis . This suggests that it may interact with its targets through covalent bonding, leading to the formation of new compounds.
Biochemical Pathways
Given its use in peptide synthesis, it may play a role in protein-related pathways .
Result of Action
It has been used in the synthesis of quinazolinedione , suggesting that it may contribute to the formation of complex organic compounds. Additionally, it has been shown to have potent antitumor activity .
Biochemical Analysis
Biochemical Properties
2-Amino-5-methylbenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides, proteins, and nucleic acids. It is known to interact with several enzymes and proteins, including tyrosine kinases and cyclooxygenases . These interactions often involve the inhibition of enzyme activity, which can affect various cellular processes. Additionally, this compound has been shown to possess chelating capabilities, allowing it to bind to metal ions and impede their functionality .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can disrupt cell membrane integrity, leading to the leakage of electrolytes and proteins . This disruption can affect various cellular functions, including ion transport and metabolic processes. Additionally, this compound has demonstrated antitumor activity by inhibiting the growth of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For example, the compound has been shown to inhibit tyrosine kinases and cyclooxygenases, which play critical roles in cell signaling and inflammation . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of enzyme activity and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as enzyme inhibition and antitumor activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the synthesis of peptides and proteins, as well as nucleic acids . The compound can also affect metabolic flux and metabolite levels by inhibiting specific enzymes involved in metabolic pathways. For example, its interaction with tyrosine kinases and cyclooxygenases can influence the production of signaling molecules and inflammatory mediators.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its biological activity, as they determine the concentration of the compound at its site of action.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For instance, this compound may be localized to the cytoplasm or nucleus, depending on its interactions with cellular proteins and other biomolecules. This localization is essential for the compound’s activity and function in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-methylbenzoic acid typically involves the nitration of m-toluic acid followed by reduction and subsequent hydrolysis. The process can be summarized as follows:
Nitration: m-Toluic acid is treated with nitric acid to form 2-nitro-5-methylbenzoic acid.
Reduction: The nitro group is reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon.
Hydrolysis: The resulting compound is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
2-Amino-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions, such as alkylation, acylation, and arylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides, acyl chlorides, or aryl halides.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated, acylated, or arylated products.
Scientific Research Applications
2-Amino-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including quinazolinedione.
Biology: Serves as a building block in peptide synthesis and other biochemical applications.
Medicine: Investigated for its potential antimicrobial properties and its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-5-methylbenzoic acid can be compared with other similar compounds such as:
- 2-Amino-5-methoxybenzoic acid
- 2-Amino-5-bromobenzoic acid
- 2-Amino-5-chlorobenzoic acid
- 2-Amino-4-chlorobenzoic acid
Uniqueness:
Properties
IUPAC Name |
2-amino-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUUUJWWOARGNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183629 | |
Record name | 2-Amino-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-78-8 | |
Record name | 2-Amino-5-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2941-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-methylbenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-5-methylbenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-m-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-5-METHYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/418XAJ22V2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-Amino-5-methylbenzoic acid in scientific research?
A1: this compound serves as a crucial building block in synthesizing various organic compounds, particularly pharmaceuticals. One notable application is its role as a key intermediate in producing raltitrexed [], a potent inhibitor of thymidylate synthase used in cancer treatment. Furthermore, it acts as a precursor for developing other bioactive molecules like 3,4-dihydro-2,6-dimethyl-4-oxoquinazoline [, ], another important intermediate in synthesizing thymidylate synthase inhibitors.
Q2: Can you describe a common synthetic route for this compound?
A2: A widely employed method utilizes p-toluidine as the starting material. The synthesis involves a three-step process [, ]:
Q3: How is the structure of this compound confirmed?
A3: The structure is validated using spectroscopic techniques. Infrared (IR) spectroscopy helps identify functional groups, while proton nuclear magnetic resonance (1H NMR) spectroscopy provides detailed information about the hydrogen atom arrangement within the molecule [, ].
Q4: Has this compound shown any biological activity itself?
A4: Yes, research indicates that this compound, identified as a major component in Chinese chive (Allium tuberosum Rottler) extracts, exhibits antimicrobial activity, particularly against bacteria. This activity is thought to stem from its ability to disrupt cell membrane integrity, leading to leakage of electrolytes and proteins, ultimately resulting in cell death [].
Q5: What are the structural modifications explored in the research concerning derivatives of this compound?
A5: Several modifications have been investigated, primarily focusing on enhancing the bioactivity of derivatives. These include:
- Acylation and Cyclization: Reacting this compound with acyl chlorides or anhydrides, followed by cyclization, yields benzoxazinone derivatives, which can be further modified to obtain quinazolinone derivatives [].
- Introduction of Substituents: Adding various substituents to the core structure, such as benzylamino, heterocyclylmethylamino, and piperazine-1-carbodithioate groups, has been explored to enhance cytotoxic activity against different cancer cell lines [, ].
Q6: What analytical methods are employed to characterize and quantify this compound?
A6: Commonly used techniques include:
- Spectroscopy: Infrared (IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) spectroscopy are vital for structural confirmation [, , ].
- Mass Spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern of the compound [, , ].
- Elemental Analysis: This method verifies the elemental composition of the synthesized compound, ensuring its purity [, ].
- Chromatography: High-performance liquid chromatography (HPLC) coupled with mass spectrometry can be used to identify and quantify this compound in complex mixtures like plant extracts [].
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